molecular formula C11H10F3NO4 B2516761 (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 350-10-7

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B2516761
CAS No.: 350-10-7
M. Wt: 277.20 g/mol
InChI Key: MSIICIIOIIEGNY-UHFFFAOYSA-N
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Description

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound characterized by the presence of a hydroxyphenyl group and a trifluoroacetylated amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and (S)-2-amino-3-phenylpropanoic acid.

    Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with (S)-2-amino-3-phenylpropanoic acid in the presence of a suitable catalyst to form an intermediate Schiff base.

    Trifluoroacetylation: The intermediate Schiff base is then subjected to trifluoroacetylation using trifluoroacetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing batch reactors to carry out the condensation and trifluoroacetylation reactions sequentially.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Quinones or hydroxyquinones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (S)-2-amino-3-phenylpropanoic acid: Lacks the trifluoroacetyl and hydroxyphenyl groups.

    4-hydroxybenzaldehyde: Lacks the amino and propanoic acid groups.

    Trifluoroacetic acid: Lacks the amino and hydroxyphenyl groups.

Uniqueness: (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the combination of its hydroxyphenyl and trifluoroacetylated amino groups, which confer distinct chemical properties and biological activities compared to its similar compounds.

Properties

CAS No.

350-10-7

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)

InChI Key

MSIICIIOIIEGNY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

solubility

not available

Origin of Product

United States

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